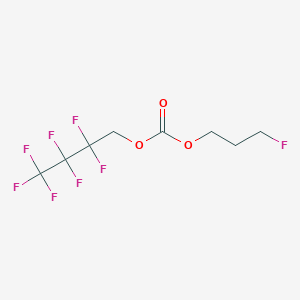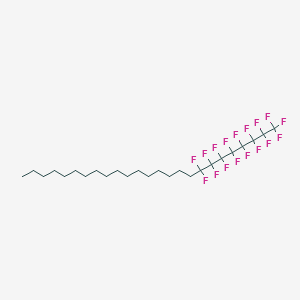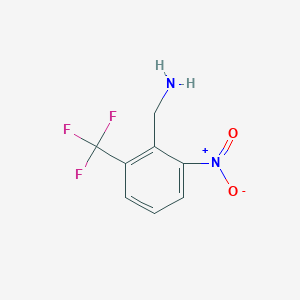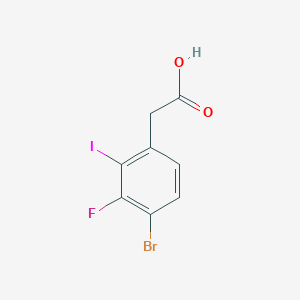
3-Fluoropropyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoropropyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate is a fluorinated organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple fluorine atoms, which impart distinct physical and chemical properties, making it valuable in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoropropyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate typically involves the reaction of 3-fluoropropanol with 2,2,3,3,4,4,4-heptafluorobutyryl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
3-Fluoropropanol+2,2,3,3,4,4,4-Heptafluorobutyryl chloride→3-Fluoropropyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity.
Types of Reactions:
Substitution Reactions: The fluorine atoms in the compound can participate in nucleophilic substitution reactions, where a nucleophile replaces one of the fluorine atoms.
Hydrolysis: The carbonate ester group can undergo hydrolysis in the presence of water or aqueous base, leading to the formation of 3-fluoropropanol and 2,2,3,3,4,4,4-heptafluorobutyric acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-Fluoropropanol and 2,2,3,3,4,4,4-heptafluorobutyric acid.
Reduction: Corresponding alcohols.
Scientific Research Applications
3-Fluoropropyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential in drug development, particularly in the design of fluorinated pharmaceuticals with improved metabolic stability.
Industry: Utilized in the production of specialty polymers and materials with unique properties such as low surface energy and high chemical resistance.
Properties
Molecular Formula |
C8H8F8O3 |
|---|---|
Molecular Weight |
304.13 g/mol |
IUPAC Name |
3-fluoropropyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate |
InChI |
InChI=1S/C8H8F8O3/c9-2-1-3-18-5(17)19-4-6(10,11)7(12,13)8(14,15)16/h1-4H2 |
InChI Key |
UQSHMYOTPVOLEO-UHFFFAOYSA-N |
Canonical SMILES |
C(COC(=O)OCC(C(C(F)(F)F)(F)F)(F)F)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(3'-Methyl-[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B12081321.png)



![1-(5-Methoxy-[1,1'-biphenyl]-3-yl)cyclopropanamine](/img/structure/B12081350.png)






